molecular formula C17H34N2O2 B8746549 Ethyl 4-decylpiperazine-1-carboxylate CAS No. 63207-02-3

Ethyl 4-decylpiperazine-1-carboxylate

Cat. No.: B8746549
CAS No.: 63207-02-3
M. Wt: 298.5 g/mol
InChI Key: JVOVZRZWICUORT-UHFFFAOYSA-N
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Description

Ethyl 4-decylpiperazine-1-carboxylate is a piperazine derivative characterized by a decyl (10-carbon alkyl) substituent at the 4-position of the piperazine ring and an ethyl carboxylate group at the 1-position. Piperazine-based compounds are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

63207-02-3

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

ethyl 4-decylpiperazine-1-carboxylate

InChI

InChI=1S/C17H34N2O2/c1-3-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)17(20)21-4-2/h3-16H2,1-2H3

InChI Key

JVOVZRZWICUORT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCN(CC1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares ethyl 4-decylpiperazine-1-carboxylate with structurally related piperazine derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Decyl (C₁₀H₂₁) C₁₇H₃₃N₂O₂ ~297.5 (estimated) High hydrophobicity; potential lipid solubility enhancement Inferred
Ethyl 4-methylpiperazine-1-carboxylate Methyl (CH₃) C₆H₁₃N₂O₂ 151.12 Intermediate in drug synthesis; moderate polarity
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl (C₆H₄NO₂) C₁₃H₁₇N₃O₄ 279.29 Electron-withdrawing group; used in nitroarene reduction studies
Ethyl 4-(biphenyl-4-yloxy)piperazine-1-carboxylate Biphenylyloxy (C₁₂H₉O) C₂₀H₂₂N₂O₃ 338.41 Aromaticity enhances π-π interactions; explored in receptor binding
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate Methylsulfonylphenyl (C₈H₉O₂S) C₁₇H₂₅N₂O₅S 381.46 Polar sulfonyl group; potential CNS activity due to sulfone moiety

Key Research Findings

Hydrophobicity and Solubility :

  • The decyl chain in this compound significantly increases its logP value (~4.5 estimated) compared to ethyl 4-methylpiperazine-1-carboxylate (logP ~0.5) . This property may improve bioavailability in lipid-rich environments but reduce water solubility.
  • In contrast, nitro- or sulfonyl-substituted analogs exhibit higher polarity, making them suitable for aqueous-phase reactions or targeting polar binding sites .

Synthetic Challenges :

  • Long alkyl chains (e.g., decyl) introduce steric hindrance during synthesis, requiring optimized coupling agents or catalysts (e.g., Ru-based systems as in ) .
  • Aromatic substituents (e.g., biphenylyloxy) often necessitate protection/deprotection strategies to avoid side reactions .

Biological Activity: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) show promise as enzyme inhibitors or antimicrobial agents.

Critical Analysis of Functionalization Strategies

  • Alkyl vs. Aromatic Substituents :
    Alkyl chains (methyl, decyl) prioritize lipophilicity, while aromatic groups (nitrophenyl, biphenylyloxy) enhance rigidity and π-stacking capabilities. The choice depends on the target application: alkylated variants for membrane penetration, aromatic derivatives for receptor binding .
  • Hybrid Derivatives : Compounds like ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate () combine multiple functional groups, enabling dual functionality (e.g., antimicrobial and anti-inflammatory) .

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